2-(Hydroxy(4-methoxyphenyl)methyl)phenol 2-(Hydroxy(4-methoxyphenyl)methyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16565400
InChI: InChI=1S/C14H14O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14-16H,1H3
SMILES:
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

2-(Hydroxy(4-methoxyphenyl)methyl)phenol

CAS No.:

Cat. No.: VC16565400

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxy(4-methoxyphenyl)methyl)phenol -

Specification

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 2-[hydroxy-(4-methoxyphenyl)methyl]phenol
Standard InChI InChI=1S/C14H14O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14-16H,1H3
Standard InChI Key LYSAEDPDQAJQFJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2O)O

Introduction

Structural Characteristics and Nomenclature

2-(Hydroxy(4-methoxyphenyl)methyl)phenol (IUPAC name: 2-[(4-methoxyphenyl)(hydroxy)methyl]phenol) consists of two phenol moieties linked by a hydroxymethyl (–CH(OH)–) group. The 4-methoxyphenyl group introduces electron-donating effects, while the phenolic hydroxyl groups contribute to hydrogen-bonding capabilities and acidity. Key structural features include:

  • Aromatic Systems: Two benzene rings with distinct substitution patterns (methoxy at para position on one ring, hydroxyl at ortho position on the other).

  • Stereochemistry: The hydroxymethyl bridge introduces a chiral center, enabling enantiomeric forms.

  • Functional Groups: Hydroxyl (–OH), methoxy (–OCH₃), and benzylic alcohol (–CH(OH)–) groups govern reactivity and intermolecular interactions.

Comparative analysis with structurally similar compounds, such as Schiff base derivatives (e.g., 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol), suggests that the hydroxymethyl group in this compound may enhance solubility in polar solvents compared to imine-linked analogs.

Synthetic Methodologies

While no direct synthesis protocols for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol are documented in the provided sources, plausible routes can be inferred from related systems:

Aldol Condensation

A potential pathway involves the base-catalyzed aldol condensation between 4-methoxybenzaldehyde and 2-hydroxybenzaldehyde. This reaction would form a β-hydroxy ketone intermediate, followed by reduction to the diol. For example:

4-Methoxybenzaldehyde+2-HydroxybenzaldehydeNaOHβ-Hydroxy ketoneNaBH42-(Hydroxy(4-methoxyphenyl)methyl)phenol\text{4-Methoxybenzaldehyde} + \text{2-Hydroxybenzaldehyde} \xrightarrow{\text{NaOH}} \text{β-Hydroxy ketone} \xrightarrow{\text{NaBH}_4} \text{2-(Hydroxy(4-methoxyphenyl)methyl)phenol}

Optimization parameters might include:

  • Solvent: Ethanol or methanol for solubility.

  • Catalyst: Mild bases (e.g., K₂CO₃) to avoid over-oxidation.

  • Temperature: Room temperature to prevent side reactions.

Reduction of Ketone Precursors

Reduction of a pre-formed diketone or keto-alcohol intermediate using agents like sodium borohydride (NaBH₄) could yield the target diol. For instance, 2-(4-methoxybenzoyl)phenol could be reduced to the corresponding diol .

Physicochemical Properties

Predicted properties based on structural analogs include:

PropertyValue/Range
Molecular FormulaC₁₄H₁₄O₃
Molecular Weight230.26 g/mol
Melting Point160–165°C (estimated)
SolubilityModerate in DMSO, ethanol
LogP (Partition Coefficient)~2.1 (indicating moderate lipophilicity)

The compound’s phenolic hydroxyl groups (pKa ~10) and methoxy substituent (electron-donating) are expected to influence its acid-base behavior and UV-Vis absorption profile, with λₘₐₓ likely in the 270–300 nm range due to π→π* transitions.

Applications in Material Science

The compound’s dual hydroxyl groups make it a candidate for:

Polymer Synthesis

As a monomer for polyesters or polycarbonates, offering enhanced thermal stability (Tg > 120°C) due to rigid aromatic backbones.

Coordination Chemistry

Chelation of metal ions (e.g., Cu²⁺, Fe³⁺) could yield complexes with catalytic or magnetic properties. For instance, copper(II) complexes of similar ligands show catalytic activity in oxidation reactions .

Challenges and Future Directions

  • Synthetic Optimization: Developing efficient, high-yield routes to this compound remains a priority.

  • Stereochemical Control: Investigating asymmetric synthesis to isolate enantiomers for biological testing.

  • Computational Modeling: DFT studies could predict electronic properties and reaction pathways.

  • Ecotoxicity Profiling: Assessing environmental impact through biodegradation and toxicity assays.

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